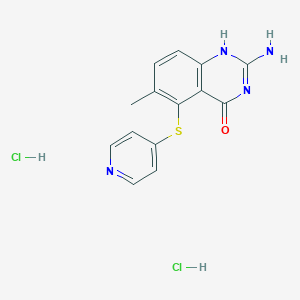

Nolatrexed Dihydrochloride

描述

属性

IUPAC Name |

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKVJJYMWOCLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046810 | |

| Record name | Nolatrexed dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152946-68-4 | |

| Record name | Nolatrexed dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152946684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nolatrexed dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152946-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOLATREXED DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA69O733O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nolatrexed Dihydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Nolatrexed dihydrochloride, also known as AG337 and Thymitaq, is a potent, orally active, and non-competitive inhibitor of thymidylate synthase (TS).[1][2] This enzyme is a critical player in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] By targeting this pathway, Nolatrexed exhibits significant anticancer activity, which has been evaluated in various preclinical and clinical studies.[1][5][6] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and detailed pathway visualizations.

Core Mechanism: Inhibition of Thymidylate Synthase

Nolatrexed's primary mechanism of action is the direct inhibition of thymidylate synthase.[7][8] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a cofactor.[3] Nolatrexed acts as a non-competitive inhibitor, binding to the folate cofactor binding site on the enzyme.[1][2] This binding prevents the normal substrate-enzyme interaction, thereby blocking the synthesis of dTMP.

The subsequent depletion of the intracellular dTMP pool leads to a cascade of cellular events, including:

-

Inhibition of DNA Synthesis: Without an adequate supply of dTMP, and consequently deoxythymidine triphosphate (dTTP), DNA replication is halted.[9][10]

-

S-Phase Cell Cycle Arrest: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to an arrest in the S phase of the cell cycle.[1][2]

-

Induction of Apoptosis: Prolonged inhibition of DNA synthesis and cell cycle progression can induce programmed cell death, or apoptosis, in cancer cells.[9][10]

A distinguishing feature of Nolatrexed is its classification as a "non-classical" antifolate.[3] Unlike classical antifolates such as methotrexate, Nolatrexed:

-

Lacks a terminal glutamate side chain.[3]

-

Is uncharged at physiological pH.[3]

-

Does not require a specific transport mechanism for cellular entry.[3]

-

Is not a substrate for folylpolyglutamate synthetase, an enzyme that can enhance the intracellular retention and activity of classical antifolates.[3]

These characteristics are thought to circumvent common mechanisms of resistance to classical antifolate drugs.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibitory activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Enzyme Source | Reference |

| Ki | 11 nM | Human Thymidylate Synthase | [1][2] |

Table 2: Pharmacokinetic Parameters in Mice

| Route of Administration | Parameter | Value | Unit | Reference |

| Intravenous (50 mg/kg) | Half-life (t½) | 3.020 | h | [1] |

| AUC | 89.972 | mg/L/h | [1] | |

| Distribution Factor | 0.831 | L/kg | [1] | |

| Plasma Clearance (CL) | 0.556 | L/h/kg | [1] | |

| Oral (200 mg/kg) | Half-life (t½) | 5.046 | h | [1] |

| AUC | 84.893 | mg/L/h | [1] | |

| Time to Peak (Tmax) | 1.000 | h | [1] | |

| Peak Concentration (Cmax) | 18.0 | mg/L | [1] |

Table 3: Human Pharmacokinetic and Clinical Data

| Parameter | Value | Study Details | Reference |

| Oral Bioavailability | ~89% (median) | Phase I study | [3] |

| Recommended Phase II Dose | 800 mg/m²/day | 5-day oral administration | [3] |

Experimental Protocols

A key method for assessing the pharmacodynamic effect of Nolatrexed in clinical studies is the measurement of plasma deoxyuridine (UdR) levels.[6][11] Inhibition of thymidylate synthase leads to an accumulation of its substrate, dUMP, which is subsequently converted to deoxyuridine and released into the plasma. Therefore, elevated plasma UdR serves as a surrogate marker for TS inhibition.

Protocol: Measurement of Plasma Deoxyuridine by HPLC

This protocol provides a general outline for the determination of plasma UdR concentrations using High-Performance Liquid Chromatography (HPLC), a method frequently cited in the literature.[3][6]

-

Sample Collection: Collect whole blood samples from patients at baseline and at various time points following Nolatrexed administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to the plasma to remove proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the deproteinized plasma.

-

HPLC Analysis:

-

Inject a defined volume of the supernatant onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

-

Use a suitable mobile phase (e.g., a buffer/methanol gradient) to separate the components of the sample.

-

Detect the elution of deoxyuridine using a UV detector at a specific wavelength.

-

-

Quantification: Determine the concentration of deoxyuridine in the samples by comparing the peak area to a standard curve generated with known concentrations of deoxyuridine.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by Nolatrexed and a typical experimental workflow for evaluating its activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Preclinical and phase I clinical studies with the nonclassical antifolate thymidylate synthase inhibitor this compound given by prolonged administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate Synthase | BioChemPartner [biochempartner.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. academic.oup.com [academic.oup.com]

Chemical structure and properties of Nolatrexed Dihydrochloride

Nolatrexed dihydrochloride, also known by its developmental code AG337 and trade name Thymitaq, is a potent, orally active, non-competitive inhibitor of the enzyme thymidylate synthase (TS).[1][2] As a quinazoline folate analog, it was developed as an antineoplastic agent for cancer chemotherapy.[3][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the dihydrochloride salt of nolatrexed.[4] It is characterized as a water-soluble and lipophilic compound.[3][4] Unlike classical antifolates, it does not possess a terminal glutamate moiety, which means it does not require a specific transport mechanism to enter cells and is not a substrate for the enzyme folylpolyglutamate synthetase.[5]

Table 1: Chemical and Physicochemical Properties of Nolatrexed and its Dihydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | 2-amino-6-methyl-5-(pyridin-4-ylthio)-3H-quinazolin-4-one dihydrochloride | [6][7] |

| Synonyms | AG 337, Thymitaq | [1][6][7] |

| Molecular Formula | C₁₄H₁₄Cl₂N₄OS | [6][7] |

| Molecular Weight | 357.26 g/mol | [5][6] |

| CAS Number | 152946-68-4 | [1][7] |

| Melting Point | 301-302 °C | [5][6] |

| pKa | 4.1, 5.9, 9.8 (at 25°C) | [5] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

| Solubility | DMSO: ≥ 17.2 mg/mLPBS: 25 mg/mL (requires sonication and warming)Water: 2 mg/mL (clear solution) | [1][5] |

| InChI Key | XHWRWCSCBDLOLM-UHFFFAOYSA-N (for free base) | [3] |

| SMILES | CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl | [3] |

Mechanism of Action

Nolatrexed's primary mechanism of action is the potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP).[8][9] dTMP is an essential precursor for the synthesis of 2'-deoxythymidine-5'-triphosphate (dTTP), a necessary component of DNA.[10]

By acting as a non-competitive inhibitor, nolatrexed binds to the folate cofactor binding site of the TS enzyme.[1][2] This inhibition blocks the conversion of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP.[8][11] The resulting depletion of the dTMP pool leads to an inhibition of DNA synthesis and repair, which in turn induces S-phase cell cycle arrest and triggers caspase-dependent apoptosis in cancer cells.[3][4] This targeted action makes nolatrexed a subject of interest in cancer therapy.[8][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thymidylate Synthase | BioChemPartner [biochempartner.com]

- 3. Nolatrexed | C14H12N4OS | CID 135400184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. This compound | 152946-68-4 [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. This compound | C14H14Cl2N4OS | CID 135409535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Future potential of thymidylate synthase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical In Vitro Profile of Nolatrexed Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed Dihydrochloride (formerly known as AG337 and Thymitaq) is a non-classical, lipophilic quinazoline folate analog that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1] Developed through structure-based drug design, Nolatrexed was engineered to overcome common resistance mechanisms associated with classical antifolates.[2] Unlike traditional antifolates, Nolatrexed does not require active transport into cells via the reduced folate carrier and is not a substrate for polyglutamylation, processes that can be altered in resistant tumor cells. This document provides an in-depth technical overview of the preclinical in vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a non-competitive inhibitor of human thymidylate synthase, with a reported Ki value of 11 nM.[1][3] It exerts its cytotoxic effects by binding to the folate cofactor binding site on the TS enzyme.[1] This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the de novo synthesis of pyrimidines required for DNA replication and repair.[4] The depletion of the dTMP pool leads to an imbalance in deoxynucleotides, ultimately causing "thymineless death," characterized by DNA damage and the induction of S-phase cell cycle arrest and apoptosis.[4]

Signaling Pathway

The inhibition of thymidylate synthase by Nolatrexed directly impacts the DNA synthesis pathway. The following diagram illustrates the core mechanism.

Caption: Inhibition of Thymidylate Synthase by Nolatrexed and its downstream effects.

Quantitative Data

In Vitro Growth Inhibition

This compound has demonstrated potent growth-inhibitory activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of drug exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Murine & Human Cell Lines (Range) | Various | 0.39 - 6.6 | Not Specified | [3] |

| HNX14C | Head and Neck Cancer | Not Specified | 120 h (in combination studies) | [5] |

| HNX22B | Head and Neck Cancer | Not Specified | 120 h (in combination studies) | [5] |

Enzyme Inhibition

| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Reference |

| Human Thymidylate Synthase | 11 nM | Non-competitive | [1][3] |

Experimental Protocols

Thymidylate Synthase Inhibition Assay (Tritium Release Assay)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium from a radiolabeled substrate.

Materials:

-

[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)

-

This compound

-

Cell lysate or purified thymidylate synthase

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, EDTA, and dithiothreitol)

-

Cofactor: 5,10-methylenetetrahydrofolate

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, cell lysate or purified enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the cofactor and [5-³H]dUMP.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant, containing the released tritium in the form of ³H₂O, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity and the inhibitory effect of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Culture cells and treat them with this compound at a specified concentration for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.

-

Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflows

In Vitro Drug Screening Workflow

The following diagram outlines a typical workflow for the in vitro evaluation of a novel compound like this compound.

Caption: A generalized workflow for the in vitro preclinical evaluation of Nolatrexed.

Combination Study Experimental Workflow

This diagram details the workflow for assessing the synergistic or antagonistic effects of Nolatrexed in combination with another chemotherapeutic agent.

Caption: Workflow for an in vitro combination study involving this compound.

Conclusion

The preclinical in vitro data for this compound strongly support its mechanism of action as a potent and specific inhibitor of thymidylate synthase. Its ability to induce S-phase cell cycle arrest and subsequent cell death in cancer cells, coupled with a pharmacological profile that may circumvent common mechanisms of resistance to classical antifolates, underscores its potential as a valuable anticancer agent. The synergistic effects observed in combination with other chemotherapeutics, such as paclitaxel, further highlight its potential clinical utility.[5] This technical guide provides a foundational understanding of the in vitro characteristics of this compound for researchers and professionals in the field of drug development. Further studies to elucidate its activity in a broader range of cancer types and to optimize combination therapies are warranted.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Thymidylate synthase inhibition: a structure-based rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilic Gateway: Unraveling Nolatrexed Dihydrochloride's Cellular Entry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nolatrexed Dihydrochloride, a potent, non-classical thymidylate synthase inhibitor, has garnered significant attention in oncology research. Its unique physicochemical properties, particularly its lipophilic nature, are central to its mechanism of action and cellular uptake. This technical guide provides a comprehensive overview of the lipophilicity of this compound and its primary mode of entry into target cells, supported by available data and a review of relevant experimental methodologies.

Physicochemical Properties and Lipophilicity

This compound is a water-soluble, yet lipophilic, quinazoline folate analog.[1] This dual characteristic is a key aspect of its design, allowing for effective delivery while facilitating passage across cellular membranes. The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₄OS · 2HCl | [3] |

| Molecular Weight | 357.26 g/mol | [3] |

| Melting Point | 301-302 °C | [4] |

| Solubility | Soluble in DMSO (≥17.2 mg/mL) and Water (2 mg/mL) | [4][5] |

| pKa | 4.1, 5.9, 9.8 (at 25°C) | [4] |

The Primary Mechanism of Cellular Entry: Passive Diffusion

A pivotal characteristic of this compound is that it is uncharged at physiological pH.[4] This, combined with its lipophilic nature, dictates its primary mechanism of cellular entry: passive diffusion .

Unlike classical antifolates, which often rely on specific carrier-mediated transport systems such as the reduced folate carrier (RFC-1) to enter cells, this compound can directly traverse the lipid bilayer of the cell membrane.[2][4] This circumvents common mechanisms of resistance to classical antifolates that involve downregulation or mutation of these transport proteins.

The process of passive diffusion is driven by the concentration gradient of the drug across the cell membrane, moving from an area of higher concentration (extracellular space) to an area of lower concentration (intracellular space).

Figure 1. Passive diffusion of this compound across the cell membrane.

Potential for Efflux by ABC Transporters

While passive diffusion is the primary entry mechanism, the potential for interaction with ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP), should be considered. BCRP is an efflux transporter known to be involved in the transport of various xenobiotics, including some lipophilic antifolates. The extent to which BCRP may actively efflux this compound from cells has not been definitively established in the reviewed literature. Further investigation into this potential interaction could provide a more complete understanding of the intracellular concentration dynamics of the drug.

Experimental Protocols for Assessing Lipophilicity and Cell Entry

To provide a comprehensive technical guide, this section outlines the standard experimental protocols used to determine the lipophilicity and cellular permeability of pharmaceutical compounds. While specific data for this compound is not detailed in the available literature, these methodologies represent the gold standard in the field.

Determination of Lipophilicity (LogP/LogD)

a) Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (to determine LogD at a specific pH).

Protocol:

-

Prepare a saturated solution of n-octanol with the aqueous buffer and vice versa.

-

Dissolve a known concentration of this compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

The mixture is shaken vigorously to allow for partitioning equilibrium to be reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

A calibration curve is generated using a series of standard compounds with known LogP values.

-

This compound is injected onto a C18 reversed-phase HPLC column.

-

The compound is eluted using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

The retention time of this compound is measured.

-

The LogP is then extrapolated from the calibration curve based on its retention time.

Figure 2. Workflow for determining the lipophilicity of this compound.

Assessment of Cellular Permeability

Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.

Protocol:

-

Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert.

-

The cells are cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

A known concentration of this compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

-

Samples are taken from the basolateral (BL) side (representing the bloodstream) at various time points.

-

The concentration of this compound in the BL samples is quantified by HPLC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.

-

To assess efflux, the experiment can be reversed by adding the drug to the BL side and measuring its appearance on the AP side.

Figure 3. Experimental workflow for the Caco-2 cell permeability assay.

Conclusion

The lipophilic nature of this compound is a cornerstone of its pharmacological profile, enabling it to bypass the need for specific cellular transporters and enter cells primarily through passive diffusion. This characteristic is advantageous in overcoming certain mechanisms of drug resistance. While direct experimental quantification of its lipophilicity is not widely published, the established methodologies provide a clear framework for such investigations. A deeper understanding of its interaction with efflux transporters like BCRP would further refine our knowledge of its intracellular pharmacokinetics. The information presented in this guide serves as a foundational resource for researchers and professionals in the field of drug development, highlighting the critical interplay between physicochemical properties and cellular uptake in the design of effective anticancer agents.

References

- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Human breast cancer resistance protein: interactions with steroid drugs, hormones, the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine, and transport of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Determination of Nolatrexed Dihydrochloride IC50 in Cancer Cell Lines

Introduction

Nolatrexed Dihydrochloride (also known as AG337) is a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS).[1] By binding to the folate cofactor site on TS, this compound disrupts the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. This inhibition leads to an imbalance in the nucleotide pool, ultimately causing S-phase cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing its anti-cancer efficacy.

Mechanism of Action

This compound targets thymidylate synthase, a key enzyme in the de novo pyrimidine synthesis pathway. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor. By inhibiting TS, this compound depletes the intracellular pool of dTMP, and consequently dTTP, leading to "thymine-less death." This selective pressure on DNA synthesis makes it an effective agent against highly proliferative cancer cells.

Data Presentation: IC50 of this compound in Human Cancer Cell Lines

The following table summarizes the reported IC50 values of this compound (AG337) in various human cancer cell lines under continuous exposure conditions. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A253 | Head and Neck Squamous Cell Carcinoma | ~ 1 | [2] |

| FaDu | Head and Neck Squamous Cell Carcinoma | ~ 1 | [2] |

| CCRF-CEM | Leukemia | ~ 0.6 | [2] |

| MTX-resistant CCRF-CEM sublines | Leukemia | 0.4 | [2] |

| Various Murine and Human Cell Lines | Various | 0.39 - 6.6 | [1] |

Mandatory Visualization

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for IC50 Determination

Caption: General workflow for determining the IC50 value.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound using common cell viability assays. It is recommended to optimize seeding density and incubation times for each specific cell line.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

-

Protocol 2: SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Multichannel pipette

-

Microplate reader (absorbance at 510 nm)

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol.

-

-

Cell Fixation:

-

After the drug incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plate four times with slow-running tap water and allow it to air dry completely.[3]

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[3]

-

Allow the plates to air dry completely.

-

-

Solubilization and Data Acquisition:

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the IC50 value as described in the MTT assay protocol.

-

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence measurements.

-

-

Assay Procedure:

-

After the drug incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol, substituting absorbance with luminescence values.

-

References

Application Notes and Protocols: Nolatrexed Dihydrochloride and Docetaxel Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental design for evaluating the combination therapy of Nolatrexed Dihydrochloride (Thymitaq®, AG337) and docetaxel. It includes summaries of clinical findings, detailed protocols for preclinical evaluation, and hypothesized signaling pathways based on the known mechanisms of action of each agent.

Introduction

This compound is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[1][2] By blocking TS, Nolatrexed induces S-phase cell cycle arrest and apoptosis in cancer cells.[1][3] Docetaxel, a member of the taxane family of chemotherapeutic agents, promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[4] This disruption of the microtubule network inhibits cell division and leads to apoptotic cell death. The combination of a TS inhibitor with a taxane is rationalized by their distinct mechanisms of action and non-overlapping toxicities, which may lead to synergistic anti-tumor activity.[1]

Clinical Trial Data Summary

A phase I clinical trial investigated the combination of this compound and docetaxel in patients with advanced solid malignancies. The study aimed to determine the maximum tolerated dose (MTD) and pharmacokinetic profile of the combination.[1]

Table 1: Phase I Clinical Trial Dosing and Pharmacokinetics [1]

| Parameter | Value |

| This compound (Thymitaq®) Dosing | Starting at 600 mg/m²/day as a 120-hour continuous IV infusion |

| Docetaxel Dosing | Starting at 30 mg/m² IV on Day 1, every 28 days |

| Patient Population | 8 patients with advanced solid malignancies |

| Dose-Limiting Toxicities (DLTs) | Grade 3 fatigue, Grade 3 mucositis, Grade 4 febrile neutropenia |

| Common Toxicities (Grade ≤ 3) | Neutropenia, thrombocytopenia, nausea/vomiting, diarrhea, elevated bilirubin |

| Nolatrexed Steady-State Concentration (Css) | Mean: 5.51 µg/mL (Range: 2.86 - 6.19 µg/mL) |

| Recommended Dose (at time of abstract) | Expansion at 600 mg/m²/day of Nolatrexed and 45 mg/m² of docetaxel |

Preclinical Experimental Design & Protocols

Based on a similar study combining Nolatrexed with paclitaxel, another taxane, a schedule-dependent synergistic effect was observed in vitro.[5][6] The following protocols are designed to evaluate the synergy between Nolatrexed and docetaxel in a preclinical setting.

In Vitro Synergy Studies

Objective: To determine the cytotoxic effects of Nolatrexed and docetaxel, alone and in combination, and to quantify the nature of their interaction (synergism, additivity, or antagonism) in various cancer cell lines.

Recommended Cell Lines:

-

Head and Neck Squamous Cell Carcinoma: HNX14C, HNX22B (based on Nolatrexed/paclitaxel study)[5]

-

Breast Cancer: MCF-7, MDA-MB-231

-

Non-Small Cell Lung Cancer: A549, H1299

-

Prostate Cancer: PC-3, DU145

Protocol 1: Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (powder)

-

Docetaxel (solution)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Drug Preparation:

-

Prepare stock solutions of Nolatrexed (e.g., 10 mM in DMSO) and docetaxel (e.g., 1 mM in DMSO).

-

Perform serial dilutions of each drug in cell culture medium to achieve a range of concentrations (e.g., 8-10 concentrations to span the expected IC50).

-

For combination studies, prepare drug mixtures at a constant molar ratio based on the individual IC50 values.

-

-

Drug Treatment:

-

Remove the medium from the wells.

-

Add 100 µL of medium containing the single drugs or the drug combination. Include vehicle control (DMSO) wells.

-

Schedule-Dependent Analysis:

-

Schedule A (Sequential: Docetaxel → Nolatrexed): Treat with docetaxel for a defined period (e.g., 24 hours), then replace with Nolatrexed-containing medium for the remainder of the incubation.

-

Schedule B (Concurrent): Treat with the drug combination for the entire incubation period (e.g., 72 hours).

-

Schedule C (Sequential: Nolatrexed → Docetaxel): Treat with Nolatrexed for a defined period (e.g., 24 hours), then replace with docetaxel-containing medium.

-

-

-

MTT Assay:

-

After the desired incubation period (e.g., 72 hours), add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well.

-

Incubate for 4 hours at room temperature in the dark, with gentle shaking.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Table 2: Hypothetical In Vitro Synergy Data

| Cell Line | Drug | IC50 (nM) | Combination (Nolatrexed:Docetaxel Ratio) | Combination IC50 (nM) | Combination Index (CI) at Fa 0.5 |

| HNX14C | Nolatrexed | 150 | 10:1 | 45 | 0.6 |

| Docetaxel | 15 | ||||

| MDA-MB-231 | Nolatrexed | 200 | 10:1 | 60 | 0.55 |

| Docetaxel | 20 |

Mechanism of Action Studies

Protocol 2: Cell Cycle Analysis

Objective: To determine the effect of the drug combination on cell cycle distribution.

Procedure:

-

Treat cells with Nolatrexed, docetaxel, and the combination at their respective IC50 concentrations for 24 or 48 hours.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol.

-

Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the drug combination.

Procedure:

-

Treat cells as described for cell cycle analysis.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI.

-

Incubate in the dark at room temperature.

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Analysis

The synergistic effect of Nolatrexed and docetaxel is likely due to the convergence of their downstream effects on cell cycle regulation and apoptosis.

Hypothesized Signaling Pathway:

-

Nolatrexed: Inhibition of thymidylate synthase leads to a depletion of thymidine triphosphate (dTTP), which causes an imbalance in the deoxynucleotide pool. This results in DNA damage and replication stress, activating the DNA damage response (DDR) pathway, leading to S-phase arrest and apoptosis.

-

Docetaxel: Stabilization of microtubules leads to mitotic arrest (G2/M phase). This prolonged arrest can trigger the intrinsic apoptotic pathway through the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.

The combination may lead to a more profound and sustained cell cycle arrest and a lower threshold for apoptosis induction.

Diagrams

Signaling Pathway

Caption: Hypothesized signaling pathways of Nolatrexed and Docetaxel leading to apoptosis.

Experimental Workflow

Caption: Workflow for preclinical evaluation of Nolatrexed and Docetaxel combination.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Docetaxel-triggered SIDT2/NOX4/JNK/HuR signaling axis is associated with TNF-α-mediated apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic effect of adoptive immunotherapy and docetaxel inhibits tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Thymidylate Stress with Nolatrexed Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed Dihydrochloride, also known as AG337 and Thymitaq, is a potent, non-competitive, lipophilic inhibitor of thymidylate synthase (TS).[1] By binding to the folate cofactor site on the enzyme, this compound effectively blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication.[1] This inhibition leads to a state of "thymidylate stress," characterized by the depletion of the dTMP pool, which in turn induces S-phase cell cycle arrest and apoptosis in actively dividing cells.[2] These application notes provide detailed protocols for utilizing this compound to induce and study thymidylate stress in cancer cell lines.

Mechanism of Action

This compound acts as a specific inhibitor of thymidylate synthase, the enzyme responsible for the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. Unlike classical antifolates, Nolatrexed's cellular uptake is not dependent on the reduced folate carrier, and it does not require polyglutamylation for its activity. Its lipophilic nature facilitates its transport across cell membranes. The inhibition of TS by Nolatrexed is non-competitive with respect to the dUMP substrate and competitive with respect to the folate cofactor. The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, which triggers a cascade of cellular events, including the stalling of replication forks, DNA damage, and the activation of cell cycle checkpoints, ultimately culminating in cell cycle arrest in the S phase and programmed cell death.[2]

Caption: Mechanism of this compound action.

Quantitative Data

This compound exhibits potent activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the duration of exposure.

| Parameter | Value | Source |

| Ki (human Thymidylate Synthase) | 11 nM | [1] |

| IC50 Range (murine and human cell lines) | 0.39 - 6.6 µM |

Detailed IC50 values for specific cell lines can be found in the primary literature, such as Webber et al., Cancer Chemother Pharmacol. 1996;37(6):509-17.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Gently vortex or sonicate at room temperature to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage, protected from light.

Cell Viability Assay to Determine IC50

This protocol describes a general method using a colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Caption: Workflow for determining the IC50 of Nolatrexed.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µL of complete medium. Include wells for vehicle control (DMSO) and blank (medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Nolatrexed or vehicle control.

-

Incubation: Return the plate to the incubator for 48 to 72 hours.

-

Cell Viability Measurement:

-

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

-

-

Data Analysis: Subtract the average absorbance/luminescence of the blank wells from all other wells. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the Nolatrexed concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well tissue culture plates

-

This compound stock solution

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at a concentration around the IC50 value and a vehicle control (DMSO) for 24 to 48 hours.

-

Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Storage: Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of thymidylate stress.

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay directly measures the enzymatic activity of TS in cell lysates.

Materials:

-

Cell pellets (treated with Nolatrexed and vehicle control)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

[5-³H]-deoxyuridine-5'-monophosphate ([³H]dUMP)

-

5,10-methylenetetrahydrofolate (CH₂THF) cofactor

-

Activated charcoal solution

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Lysate Preparation: Lyse the cell pellets by sonication or freeze-thaw cycles in lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the cell lysate, [³H]dUMP, and CH₂THF in a suitable reaction buffer.

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding an activated charcoal solution, which binds to the unreacted [³H]dUMP.

-

Separation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the released tritium ([³H]H₂O) as a product of the TS reaction.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the TS activity as the amount of [³H]H₂O produced per unit of time per milligram of protein. Compare the activity in Nolatrexed-treated samples to the vehicle-treated controls to determine the extent of TS inhibition.

Disclaimer

This compound is for research use only and is not intended for human or therapeutic use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Nolatrexed Dihydrochloride in Head and Neck Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed dihydrochloride, also known as AG337 and Thymitaq, is a lipophilic, non-competitive inhibitor of thymidylate synthase (TS).[1][2] As a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication, TS is a well-established target for cancer chemotherapy.[3][4] Inhibition of TS leads to a depletion of dTMP, resulting in "thymineless death," which manifests as S-phase cell cycle arrest and the induction of apoptosis in cancer cells.[3][5] Preclinical and clinical studies have explored the use of Nolatrexed in various cancers, including head and neck squamous cell carcinoma (HNSCC).[6][7] These application notes provide a summary of available data and detailed protocols for the in vitro evaluation of this compound in head and neck cancer cell lines.

Data Presentation

| Cell Line(s) | Cancer Type | IC50 (µM) | Notes | Reference |

| Panel of murine and human cell lines | Various | 0.39 - 6.6 | The specific cell lines, including any head and neck cancer lines, were not detailed. | [1] |

| Lovo and WiDr | Colon Cancer | Not specified | Treatment with 10x IC50 values induced S-phase arrest and apoptosis. | [3] |

| HNX14C and HNX22B | Head and Neck Cancer | Not specified | Used in in vitro combination studies with paclitaxel, demonstrating activity in these cell lines. | [7][8] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of thymidylate synthase, which has downstream effects on the cell cycle and apoptosis.

Caption: Mechanism of Nolatrexed leading to cell cycle arrest and apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on head and neck cancer cell lines.

Caption: General experimental workflow for in vitro Nolatrexed testing.

Experimental Protocols

1. Cell Culture and this compound Preparation

-

Cell Lines: Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., FaDu, SCC-25, Cal-27, HNX14C, HNX22B) should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced toxicity.

2. Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

-

Day 1: Cell Seeding

-

Harvest and count HNSCC cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight to allow cells to attach.

-

-

Day 2: Drug Treatment

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the existing medium from the wells and add 100 µL of the Nolatrexed dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Day 4/5: MTT Addition and Measurement

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

-

Seed HNSCC cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 100 µL of 1x Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1x Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

-

Seed HNSCC cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software (e.g., FlowJo, ModFit LT).

Conclusion

This compound demonstrates anti-cancer activity by inhibiting thymidylate synthase, leading to cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Nolatrexed in head and neck cancer cell lines. Further studies are warranted to establish a comprehensive profile of its activity in a broader range of HNSCC models and to explore its potential in combination therapies.

References

- 1. AG337, a novel lipophilic thymidylate synthase inhibitor: in vitro and in vivo preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Thymidylate synthase inhibition triggers apoptosis via caspases-8 and -9 in both wild-type and mutant p53 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and phase I clinical studies with the nonclassical antifolate thymidylate synthase inhibitor this compound given by prolonged administration in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nolatrexed Dihydrochloride in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Nolatrexed Dihydrochloride (also known as AG337 or Thymitaq), a non-classical, lipophilic thymidylate synthase (TS) inhibitor. This document includes summaries of in vitro and in vivo treatment schedules, detailed experimental protocols for key assays, and diagrams of the relevant biological pathway and experimental workflows.

Introduction to this compound

Nolatrexed is a quinazoline folate analog that acts as a potent, non-competitive inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] By binding to the folate cofactor site on TS, Nolatrexed depletes the intracellular pool of dTMP, leading to the inhibition of DNA synthesis, S-phase cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1] A key feature of Nolatrexed is its lipophilic nature, which allows it to enter cells without relying on the reduced folate carrier (RFC) transport system, a common mechanism of resistance to classical antifolates.[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the reported in vitro and in vivo activities of this compound in various preclinical models.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay Type | Endpoint | Result |

| L1210 | Murine Leukemia | Growth Inhibition | IC50 | 0.39 µM |

| HT29 | Human Colon Cancer | Growth Inhibition | IC50 | 0.17 µM |

| 2008 | Human Ovarian Cancer | Growth Inhibition | IC50 | 0.65 µM |

| Various Murine and Human Cell Lines | Various | Growth Inhibition | IC50 Range | 0.39 - 6.6 µM[1] |

Table 2: In Vivo Treatment Schedules and Efficacy of this compound in a Murine Model

| Animal Model | Tumor Model | Treatment Schedule | Route of Administration | Efficacy | Reference |

| Mice | L5178Y/TK- Lymphoma (intraperitoneal implant) | 25 mg/kg, twice daily for 10 days | Intraperitoneal (i.p.) | 100% cure rate | [1] |

| Mice | L5178Y/TK- Lymphoma (intraperitoneal implant) | 50 mg/kg, once daily for 10 days | Intraperitoneal (i.p.) | 100% cure rate | [1] |

| Mice | L5178Y/TK- Lymphoma (intraperitoneal implant) | 100 mg/kg, once daily for 5 days | Intraperitoneal (i.p.) | 100% cure rate | [1] |

| Mice | L5178Y/TK- Lymphoma (intramuscular implant) | 100 mg/kg, twice daily for 5 or 10 days | Intraperitoneal (i.p.) | Active | [1] |

| Mice | L5178Y/TK- Lymphoma (intraperitoneal & intramuscular implant) | ≥150 mg/kg, twice daily for 5-10 days | Oral (p.o.) | 100% cure rates | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Nolatrexed and typical experimental workflows for its preclinical evaluation.

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Synergistic Interaction of Nolatrexed Dihydrochloride and Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nolatrexed Dihydrochloride (Thymitaq®, AG337) is a potent, non-classical thymidylate synthase (TS) inhibitor, a key enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. By depleting the intracellular pool of thymidylate, Nolatrexed induces S-phase arrest in the cell cycle. Paclitaxel is a well-established anti-mitotic agent that stabilizes microtubules, leading to a blockage of the cell cycle in the G2/M phase and subsequent apoptosis. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use in cancer therapy. Preclinical and clinical studies have explored the synergistic potential of this combination, revealing that the sequence and timing of administration are critical factors in achieving a synergistic anti-tumor effect.

These application notes provide a summary of the key findings from studies on the synergistic interaction between this compound and paclitaxel, detailed experimental protocols for assessing this synergy in vitro, and a proposed signaling pathway for their synergistic action.

Data Presentation

The synergistic or antagonistic effect of the Nolatrexed and paclitaxel combination is highly dependent on the administration schedule. In vitro studies using the HNX14C and HNX22B head and neck cancer cell lines have demonstrated this schedule dependency.

| Administration Schedule | Drug Sequence and Timing | Observed Effect |

| Schedule 1 | Paclitaxel (0-3h) followed by Nolatrexed (24-144h) | Antagonistic |

| Schedule 2 | Nolatrexed (0-120h) with Paclitaxel administered during the infusion (48-51h) | Synergistic |

| Schedule 3 | Nolatrexed (0-120h) followed by Paclitaxel (126-129h) | Antagonistic |

Data from in vitro growth inhibition studies.[1][2][3]

Clinical pharmacokinetic data further elucidates the interaction between the two drugs, showing that Nolatrexed inhibits the metabolism of paclitaxel.

| Pharmacokinetic Parameter | Schedule 1 & 3 | Schedule 2 |

| Paclitaxel Clearance (ml min⁻¹ m⁻²) | 322 - 520 | 165 - 238 |

| Paclitaxel Peak Plasma Concentration (µM) | 0.86 - 1.32 | 1.66 - 1.93 |

| Paclitaxel Area Under the Curve (µM min⁻¹) | 180 - 291 | 392 - 565 |

Clinical data from patients receiving Nolatrexed (500 mg m⁻² day⁻¹) and Paclitaxel (80 mg m⁻²).[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Growth Inhibition Assay for Synergy Assessment

This protocol outlines the methodology for determining the synergistic, additive, or antagonistic effects of this compound and paclitaxel on cancer cell lines using a growth inhibition assay.

1. Cell Culture:

-

Culture HNX14C or HNX22B head and neck cancer cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Drug Preparation:

-

Prepare stock solutions of this compound and paclitaxel in an appropriate solvent (e.g., DMSO) at a high concentration.

-

Serially dilute the stock solutions in culture medium to achieve the desired final concentrations for the assay.

3. Experimental Setup (96-well plate format):

-

Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells according to the different administration schedules:

-

Schedule 1: Add paclitaxel for 3 hours, then replace the medium with fresh medium. After 21 hours, add Nolatrexed and incubate for the remainder of the 144-hour period.

-

Schedule 2: Add Nolatrexed and incubate for 48 hours. Then, add paclitaxel for 3 hours in the continued presence of Nolatrexed. After the 3-hour co-incubation, replace the medium with fresh medium containing only Nolatrexed and incubate for the remainder of the 120-hour period.

-

Schedule 3: Add Nolatrexed and incubate for 120 hours. Then, replace the medium with fresh medium containing paclitaxel for 3 hours.

-

-

Include wells with single-agent controls (Nolatrexed alone and paclitaxel alone) and untreated controls.

4. Growth Inhibition Assessment (MTT Assay):

-

At the end of the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis (Chou-Talalay Method):

-

Convert the absorbance values to percentage of cell growth inhibition relative to the untreated controls.

-

Use the Chou-Talalay method to calculate the Combination Index (CI). The CI value determines the nature of the interaction:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Mandatory Visualization

Caption: Experimental workflow for assessing the synergistic interaction between Nolatrexed and paclitaxel.

Proposed Signaling Pathway for Synergistic Interaction

The synergy observed with the sequential administration of Nolatrexed followed by paclitaxel can be attributed to the cell cycle-specific actions of each drug. Nolatrexed, as a thymidylate synthase inhibitor, arrests cells in the S-phase of the cell cycle. This synchronization of the cell population in S-phase makes them more susceptible to the effects of a subsequent G2/M phase-specific agent. When paclitaxel is introduced, the S-phase arrested cells progress through the cell cycle and are then efficiently blocked at the G2/M transition by the microtubule-stabilizing effect of paclitaxel. This sequential arrest at two distinct checkpoints of the cell cycle leads to an enhanced apoptotic response.

Caption: Proposed signaling pathway for the synergistic interaction of Nolatrexed and paclitaxel.

References

- 1. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, Thymitaq) and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic and in vitro combination studies of this compound (AG337, ThymitaqTM) and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating Acquired Resistance to Nolatrexed Dihydrochloride: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments investigating acquired resistance to Nolatrexed Dihydrochloride, a non-classical thymidylate synthase (TS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected mechanisms of acquired resistance to Nolatrexed?

A1: Acquired resistance to Nolatrexed, and other thymidylate synthase (TS) inhibitors, primarily revolves around the target enzyme, TS. The most commonly observed mechanisms include:

-